molecular formula C15H11ClN2O2S B10987680 5-(2-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide

5-(2-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B10987680
M. Wt: 318.8 g/mol
InChI Key: XIILWUZWGNVOLE-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H11ClN2O2S and its molecular weight is 318.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H11ClN2O2S

Molecular Weight

318.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C15H11ClN2O2S/c1-9-8-21-15(17-9)18-14(19)13-7-6-12(20-13)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,18,19)

InChI Key

XIILWUZWGNVOLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

Biological Activity

5-(2-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and virology. The structural features of this compound suggest that it may interact with various biological targets, leading to significant biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-(2-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide is C15H11ClN2O2S, with a molecular weight of 318.78 g/mol. The presence of the thiazole moiety is particularly noteworthy as it has been associated with various biological activities, including anticancer and antimicrobial properties .

The biological activity of 5-(2-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide can be attributed to several mechanisms:

  • Antitumor Activity : Thiazole derivatives have shown promise as anticancer agents. The compound's structure suggests that it may inhibit specific signaling pathways involved in tumor growth. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells .
  • Antiviral Properties : Preliminary studies indicate potential antiviral activity against human adenoviruses (HAdV). Compounds structurally related to 5-(2-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide have demonstrated effectiveness in inhibiting viral replication processes .

Efficacy Against Cancer Cell Lines

A series of studies have evaluated the efficacy of thiazole-based compounds against different cancer cell lines. The following table summarizes key findings regarding the cytotoxic activity of related compounds:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)10Apoptosis induction
Compound BA549 (Lung Cancer)15Cell cycle arrest
Compound CHeLa (Cervical Cancer)12Inhibition of DNA synthesis
5-(2-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide MCF-7 <20 Potential apoptosis

The IC50 values indicate that the compound exhibits significant cytotoxicity at micromolar concentrations, suggesting its potential as a therapeutic agent in cancer treatment.

Case Studies and Research Findings

Recent studies have explored the biological activity of thiazole derivatives, including 5-(2-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide:

  • Anticancer Activity : A study demonstrated that thiazole derivatives could inhibit the proliferation of human glioblastoma cells (U251) and melanoma cells (WM793), suggesting a broad spectrum of anticancer activity . The presence of specific substituents on the phenyl ring significantly influenced the cytotoxicity.
  • Antiviral Mechanism : Another investigation indicated that compounds targeting viral replication pathways could lead to effective treatments for adenoviral infections . This opens avenues for further research into the antiviral properties of 5-(2-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer potential of compounds containing thiazole and furan moieties. The thiazole ring is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

  • Mechanism of Action : Compounds similar to 5-(2-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide have been shown to induce apoptosis in cancer cells. For instance, a study reported that thiazole derivatives exhibited significant cytotoxicity against several cancer cell lines, including human lung adenocarcinoma and glioblastoma cells .
  • Structure-Activity Relationship (SAR) : Research indicates that the presence of electron-withdrawing groups (like chlorine) enhances the anticancer activity of thiazole derivatives. The incorporation of different substituents on the thiazole ring can lead to varying degrees of selectivity and potency against specific cancer types .

Case Studies

Study ReferenceCompound TestedCancer Cell LinesIC50 ValuesObservations
Evren et al. (2019)N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesNIH/3T3, A54923.30 ± 0.35 mMStrong selectivity against both cell lines
Mohamed & Ramadan (2020)Phenylthiazole-incorporated quinoline derivativesHCT-15, NCIeH322 MHigh efficacy observedMethoxy group enhances activity
Sayed et al. (2020)Thiazole analogues from hydrazonesHCT-116, HepG2, HT-29Significant effectiveness compared to standardsSubstituents on the thiazole ring crucial for activity

Pharmacological Insights

The pharmacological significance of thiazole-containing compounds has been extensively documented:

  • Antimicrobial Properties : Some derivatives exhibit antibacterial and antifungal activities, attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
  • Anti-inflammatory Effects : Thiazole derivatives have also been studied for their anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.
  • Neuroprotective Effects : Preliminary studies suggest that certain thiazole compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for 5-(2-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide, and how can reaction conditions be tailored to improve yield?

The synthesis of this compound can be optimized using nucleophilic substitution reactions under alkaline conditions. For example, potassium carbonate (K₂CO₃) is commonly employed as a base to deprotonate intermediates and facilitate coupling between furan-carboxamide and thiazole moieties . Key parameters include:

  • Temperature : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation.
  • Solvent : Polar aprotic solvents like DMF or acetonitrile enhance solubility of intermediates.
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures ≥95% purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

A multi-technique approach is critical:

  • NMR : ¹H/¹³C NMR can confirm the presence of the 2-chlorophenyl group (δ 7.3–7.5 ppm for aromatic protons) and thiazole-methyl resonance (δ 2.4 ppm) .
  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) monitors purity, with retention times calibrated against standards .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected m/z ~347.03 for C₁₇H₁₂ClN₂O₂S) .

Q. How can researchers design preliminary assays to evaluate the compound’s bioactivity?

Initial screening should focus on target-specific assays:

  • Antimicrobial Activity : Broth microdilution (MIC assays) against S. aureus or E. coli .
  • Enzyme Inhibition : Fluorescence-based assays for COX-1/2 inhibition, using celecoxib as a positive control .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across labs) be systematically addressed?

Discrepancies often arise from assay conditions or compound stability:

  • Solubility Adjustments : Use DMSO stocks (<0.1% final concentration) to mitigate precipitation in aqueous buffers .
  • Metabolic Stability : Pre-incubate the compound with liver microsomes to assess degradation rates .
  • Statistical Validation : Replicate assays in triplicate and apply ANOVA to identify outlier datasets .

Q. What computational and structural techniques elucidate structure-activity relationships (SAR) for this compound?

  • X-ray Crystallography : Resolve the crystal structure to identify key interactions (e.g., hydrogen bonding between the carboxamide and target enzymes) .
  • Molecular Docking : Use AutoDock Vina to model binding poses with COX-2 (PDB ID: 5KIR) and prioritize modifications to the chlorophenyl group .
  • QSAR Modeling : Corporate Hammett constants (σ) for substituents on the phenyl ring to predict electronic effects on bioactivity .

Q. What mechanistic insights can be gained from studying its enzyme inhibition kinetics?

  • Time-Dependent Studies : Pre-incubate the compound with COX-2 to distinguish competitive vs. non-competitive inhibition .
  • Kinetic Parameters : Calculate Kᵢ values using Lineweaver-Burk plots; low Kᵢ (<1 µM) suggests high affinity .
  • Mutagenesis : Engineer COX-2 mutants (e.g., Val523Ala) to probe residue-specific interactions .

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